molecular formula C21H18F2N6O2 B2553840 benzofuran-2-yl(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone CAS No. 1040677-65-3

benzofuran-2-yl(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Cat. No.: B2553840
CAS No.: 1040677-65-3
M. Wt: 424.412
InChI Key: OFZSNJAGSYYVSR-UHFFFAOYSA-N
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Description

Benzofuran-2-yl(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a heterocyclic compound featuring a benzofuran core linked to a piperazine ring through a methanone bridge. The piperazine moiety is further substituted with a tetrazole ring bearing a 3,4-difluorophenyl group.

Key structural features include:

  • Benzofuran-2-yl group: Enhances lipophilicity and π-π stacking interactions.
  • Piperazine ring: Provides conformational flexibility and hydrogen-bonding capabilities.
  • Tetrazole group: Acts as a bioisostere for carboxylic acids, improving metabolic stability .
  • 3,4-Difluorophenyl substituent: Modulates electronic properties and enhances binding affinity to hydrophobic pockets .

Properties

IUPAC Name

1-benzofuran-2-yl-[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N6O2/c22-16-6-5-15(12-17(16)23)29-20(24-25-26-29)13-27-7-9-28(10-8-27)21(30)19-11-14-3-1-2-4-18(14)31-19/h1-6,11-12H,7-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZSNJAGSYYVSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC(=C(C=C3)F)F)C(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry

In the field of chemistry, benzofuran-2-yl(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows researchers to study reaction mechanisms and the influence of substituents on reactivity.

Biology

Biologically, this compound is investigated for its interactions with various biomolecules. Its structural features suggest potential bioactivity, making it a candidate for biochemical assays aimed at understanding its effects on cellular processes. Research has indicated that benzofuran derivatives can exhibit antimicrobial properties, which could be relevant in combating multidrug-resistant infections .

Medicine

In medicinal chemistry, the compound shows promise for therapeutic applications. Its multifunctional groups imply potential efficacy against various diseases. Studies have explored its anticancer properties, with some derivatives demonstrating significant activity against human cancer cell lines such as lung (A549), breast (MCF-7), colon (Colo-205), and ovarian cancer (A-2780) . The compound's mechanism of action may involve binding to specific receptors or enzymes, influencing critical biochemical pathways.

Industrial Applications

Industrially, benzofuran derivatives are utilized in developing specialized materials and chemicals, including coatings and advanced polymers. Their stability and reactivity make them suitable for various applications in material science.

Case Studies and Research Findings

StudyFocusFindings
Mohamed et al. (2015)Antimicrobial ActivitySynthesized benzofuran-based compounds with notable antimicrobial properties against resistant bacteria .
Bandgar et al. (2024)Anticancer ActivityEvaluated a series of triazole-fused benzofuran derivatives showing potent anticancer activity compared to standard drugs .
Hiremathad et al. (2015)Synthesis MethodsDeveloped synthetic routes for benzofuran derivatives with potential applications in drug development .

Comparison with Similar Compounds

Key Observations :

  • Fluorination at 3,4-positions (target compound) vs. 2,4-positions () may alter steric and electronic interactions in biological targets.
  • The tetrazole group in the target compound offers metabolic stability over triazole analogs (e.g., posaconazole derivatives) but may reduce solubility .

Physicochemical Properties

Property Target Compound Compound Compound (11g)
Molecular Weight ~437.3 440.48 534.2
Calculated logP ~3.1 (estimated) 2.8 2.5
Hydrogen Bond Donors 0 0 2 (urea, hydrazinyl)
Hydrogen Bond Acceptors 7 7 9
Melting Point Not reported Not reported 132–230°C (range for analogs)

Key Observations :

  • The target compound’s higher logP compared to ’s urea derivatives suggests greater membrane permeability.
  • Lack of hydrogen bond donors (unlike urea-based compounds in ) may reduce solubility but improve blood-brain barrier penetration.

Preparation Methods

Michael Addition and Cyclization

The benzofuran scaffold is synthesized via a Michael addition of ethyl benzoylacetate and p-benzoquinone , followed by acid-catalyzed cyclization. This yields 2-aryl-5-hydroxybenzofuran ethyl ester (Compound 2 ), a versatile intermediate for further functionalization.

Reaction Conditions :

  • Solvent: Ethanol or acetic acid
  • Catalyst: Concentrated sulfuric acid
  • Temperature: Reflux (80–100°C)
  • Yield: 70–85%

Bromination for Nucleophilic Substitution

The hydroxyl group of Compound 2 is converted to a bromide (3a or 3b ) using 1,3-dibromopropane or 1,6-dibromohexane under basic conditions.

Reaction Conditions :

  • Reagents: 1,3-Dibromopropane (3.0 eq), K₂CO₃ (6.0 eq)
  • Solvent: Acetonitrile
  • Temperature: Reflux (6–10 hours)
  • Yield: 46–51%

Piperazine-Tetrazole Intermediate Synthesis

Tetrazole Ring Formation

The 1-(3,4-difluorophenyl)-1H-tetrazole-5-yl group is synthesized via a [2+3] cycloaddition between 3,4-difluorobenzonitrile and sodium azide.

Reaction Conditions :

  • Reagents: NaN₃ (3.0 eq), NH₄Cl (catalyst)
  • Solvent: DMF or water
  • Temperature: 100–120°C (12–24 hours)
  • Yield: 60–75%

Methylation and Piperazine Functionalization

The tetrazole is methylated using iodomethane, followed by coupling to piperazine via nucleophilic substitution.

Reaction Conditions :

  • Methylation: CH₃I (1.2 eq), K₂CO₃ (2.0 eq), DMF, 60°C (4 hours)
  • Piperazine Coupling: Piperazine (1.5 eq), KI (catalyst), acetonitrile, reflux (6 hours)
  • Yield: 82–93%

Final Coupling Strategies

Nucleophilic Substitution

The benzofuran bromide (3a/3b ) reacts with the piperazine-tetrazole intermediate in the presence of a base.

Reaction Conditions :

  • Reagents: Piperazine-tetrazole (1.2 eq), K₂CO₃ (4.0 eq), KI (5% mol)
  • Solvent: Acetonitrile
  • Temperature: 60°C (4–6 hours)
  • Yield: 36–76%

Mitsunobu Reaction

Alternative coupling uses Mitsunobu conditions to join hydroxylated benzofuran derivatives with the piperazine-tetrazole.

Reaction Conditions :

  • Reagents: DEAD (1.5 eq), PPh₃ (1.5 eq)
  • Solvent: THF
  • Temperature: 0°C to room temperature (12 hours)
  • Yield: 65–78%

Optimization and Characterization

Yield Comparison Across Methods

Method Conditions Yield (%) Citation
Nucleophilic Substitution K₂CO₃, KI, CH₃CN, 60°C 36–76
Mitsunobu Reaction DEAD, PPh₃, THF 65–78

Structural Confirmation

  • HRMS : Molecular ion peaks align with the theoretical mass (C₂₃H₂₁F₂N₇O₂: 489.4 g/mol).
  • X-ray Crystallography : Single-crystal analysis of analogous compounds confirms the benzofuran-piperazine linkage.
  • NMR : ¹H NMR signals at δ 7.8–8.2 ppm (benzofuran aromatics), δ 3.5–4.0 ppm (piperazine CH₂), and δ 5.2 ppm (tetrazole-CH₂).

Challenges and Solutions

  • Regioselectivity in Tetrazole Formation : Use of ZnBr₂ as a catalyst improves 1,5-disubstituted tetrazole yield.
  • Piperazine Degradation : Reaction temperatures <70°C prevent ring-opening side reactions.
  • Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) resolves polar byproducts.

Q & A

Q. How can metabolic pathways be elucidated using isotopic labeling?

  • Methodological Answer : Synthesize a deuterated analog (e.g., CD₃-labeled piperazine) and administer it in rodent models. Use LC-MS/MS to track metabolites, focusing on hydroxylation of the benzofuran ring or N-dealkylation of the piperazine. Compare with in vitro hepatocyte data to identify major Phase I/II pathways .

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